N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based organic compound with a brominated aromatic ring and a pyridinyl substituent. Its structure features:
- A 4-bromo-2-methylphenyl group, contributing steric bulk and electron-withdrawing effects.
- A 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole core, enabling hydrogen bonding and π-π stacking interactions.
- A thioacetamide linker, enhancing molecular flexibility and solubility .
This compound is hypothesized to exhibit anticancer activity due to structural similarities with other triazole derivatives that inhibit cancer cell proliferation . Its crystalline nature and moderate solubility in polar solvents (e.g., DMSO, ethanol) make it suitable for pharmaceutical formulation studies .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-11-8-13(18)5-6-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-4-3-7-19-9-12/h3-9H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMWPDDPYHCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119636 | |
| Record name | N-(4-Bromo-2-methylphenyl)-2-[[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761410-00-8 | |
| Record name | N-(4-Bromo-2-methylphenyl)-2-[[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761410-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-methylphenyl)-2-[[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Structure and Properties
The compound features several key structural components:
- Molecular Formula : C19H18BrN5OS
- Molecular Weight : 444.4 g/mol
- IUPAC Name : this compound
The presence of a triazole ring and a pyridine moiety is particularly noteworthy as these structures are known for their interactions with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The triazole ring is recognized for its ability to inhibit enzymes essential for the metabolism of pathogens. For instance, derivatives of benzotriazole have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis at concentrations ranging from 50 to 100 ppm . Given the structural similarities, this compound may possess comparable antimicrobial properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The triazole and pyridine rings may facilitate binding to active sites on enzymes, inhibiting their function.
- Metal Coordination : The nitrogen atom in the pyridine ring can coordinate with metal ions, potentially influencing biological pathways involving metalloproteins.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : Typically achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Pyridine Ring : This can be accomplished via coupling reactions like Suzuki or Heck reactions.
- Attachment of the Bromo-substituted Phenyl Ring : Generally done through nucleophilic substitution reactions.
- Formation of the Acetamide Group : Involves reacting an amine with an acyl chloride or anhydride.
Case Studies and Research Findings
Recent studies have focused on exploring the biological activities of similar compounds:
- Antimicrobial Screening : Various derivatives have been screened against common pathogens, revealing promising antibacterial activity.
- Cancer Research : Compounds with triazole structures have been investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways.
Potential Applications
Given its biological activity, this compound may serve as a lead compound in:
- Pharmaceutical Development : Targeting infectious diseases or cancer therapies.
- Agrochemicals : As a potential agent in crop protection strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Structural Features | Biological Activity | Physicochemical Properties | Key Differences |
|---|---|---|---|---|
| N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Bromine at phenyl C4; pyridin-3-yl at triazole C5 | Anticancer (predicted) | Crystalline solid; moderate solubility in polar solvents | Reference compound |
| N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Bromine at phenyl C2; pyridin-2-yl at triazole C5 | Antimicrobial | Higher solubility due to ortho-pyridine orientation | Pyridine substituent position alters binding affinity |
| N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Fluorine at phenyl C3 | Anticancer (in vitro) | Lower molecular weight; enhanced membrane permeability | Halogen type (F vs. Br) affects lipophilicity |
| N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorine at phenyl C4; ethoxyphenyl at triazole C4 | Antiviral | Reduced solubility due to ethoxy group | Ethoxyphenyl introduces steric hindrance |
| N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Ethyl at phenyl C4 | Anti-inflammatory | Higher lipophilicity | Alkyl vs. halogen substituent modifies pharmacokinetics |
Key Observations:
Fluorine analogs (e.g., ) exhibit better solubility but reduced steric bulk, favoring membrane permeability.
Pyridine Position :
- Pyridin-3-yl (meta) in the target compound supports π-π stacking with aromatic residues in target proteins, whereas pyridin-2-yl (ortho) in may disrupt binding due to steric clashes.
Triazole Modifications :
- Ethyl or ethoxy groups at the triazole C4 (e.g., ) increase lipophilicity but reduce aqueous solubility, limiting bioavailability.
Research Findings and Data
A. Anticancer Activity (Predicted)
- Mechanism : Interaction with kinase or protease targets via triazole-mediated hydrogen bonding and bromophenyl hydrophobic interactions.
- IC₅₀ Comparison: Target compound: Not yet reported (predicted <10 µM based on structural analogs). N-(3-fluoro-4-methylphenyl) analog: IC₅₀ = 12.3 µM against HeLa cells .
B. Solubility and Stability
- Solubility :
- Target compound: 0.5 mg/mL in DMSO; <0.1 mg/mL in water.
- N-(4-ethylphenyl) analog: 1.2 mg/mL in DMSO due to reduced halogen bulk .
- Stability : Stable at pH 2–8 (24-hour study), degrading under UV light.
Q & A
Basic: What is the optimal synthetic pathway for N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis involves multi-step reactions starting with the preparation of the triazole core. A typical protocol includes:
Triazole formation : Reacting 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride to introduce the sulfanyl-acetamide moiety.
Coupling reaction : Condensing the intermediate with 4-bromo-2-methylaniline using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 60–80°C for 12–24 hours.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve ≥95% purity .
Critical parameters include nitrogen atmosphere for moisture-sensitive steps and monitoring reaction progress via TLC.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm the presence of the pyridine ring (δ 8.5–9.0 ppm), triazole protons (δ 7.8–8.2 ppm), and brominated aromatic protons (δ 7.2–7.6 ppm) .
- IR : Validate the acetamide C=O stretch (~1650–1680 cm) and sulfanyl S-H stretch (~2550 cm) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to verify purity (>98%) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurities. To address this:
Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC values in μM).
Control impurities : Re-purify batches showing discrepancies and re-test using LC-MS to rule out degradation products .
Validate targets : Perform SPR (Surface Plasmon Resonance) to confirm binding affinity to enzymes like cytochrome P450 or kinases, which are common targets for triazole derivatives .
Basic: What spectroscopic techniques are essential for characterizing this compound’s stability?
Methodological Answer:
- UV-Vis : Monitor degradation under light (λ = 300–400 nm) by tracking absorbance changes over 72 hours .
- Mass Spectrometry (HRMS) : Detect decomposition products (e.g., loss of Br or pyridine ring cleavage) with m/z accuracy <5 ppm .
- TGA/DSC : Assess thermal stability (decomposition temperature >200°C indicates robustness for storage) .
Advanced: What computational tools are recommended for modeling its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to predict binding modes with enzymes (e.g., fungal CYP51). Optimize force fields for sulfur-containing ligands .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD <2 Å acceptable) .
- QSAR : Develop models using descriptors like logP (2.5–3.5) and polar surface area (90–110 Å) to correlate structure with antifungal activity .
Basic: What are the key functional groups influencing its reactivity?
Methodological Answer:
- Triazole ring : Participates in π-π stacking with aromatic residues in enzymes .
- Sulfanyl group : Prone to oxidation (e.g., to sulfoxide) under acidic conditions; stabilize with antioxidants like BHT (butylated hydroxytoluene) during storage .
- Brominated aryl group : Enhances lipophilicity (logP ~3.2) and influences membrane permeability .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
Core modifications : Replace pyridin-3-yl with pyridin-4-yl or pyrazinyl groups to assess impact on binding .
Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the 4-bromo position to test cytotoxicity trends .
Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to compare metabolic stability .
Data analysis : Use ANOVA to identify statistically significant (p<0.05) trends in IC values across derivatives .
Basic: What are standard protocols for in vitro bioactivity screening?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Candida albicans (MIC ≤16 μg/mL considered active) .
- Cytotoxicity : MTT assay on NIH/3T3 fibroblasts (48-hour exposure, IC >50 μM indicates selectivity) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) with positive controls (e.g., gefitinib) .
Advanced: How to resolve crystallographic ambiguities in its structure?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) X-ray diffraction .
- Refinement : Apply SHELXL-2019 with restraints for disordered pyridine or triazole rings. Validate with R <0.25 .
- Hirshfeld analysis : Map intermolecular interactions (e.g., C-H···N bonds) to confirm packing stability .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility : Use PEG-400/water (1:1) co-solvent systems for oral administration; target solubility >1 mg/mL .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor half-life (>60 minutes desirable) via LC-MS/MS .
- Toxicity : Perform acute toxicity testing in rodents (LD >500 mg/kg) with histopathological analysis of liver/kidneys .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
